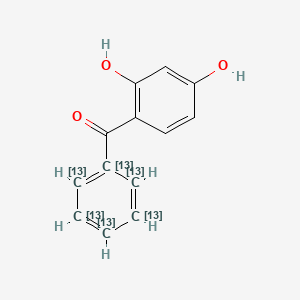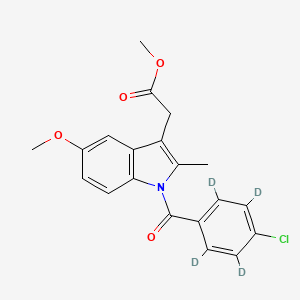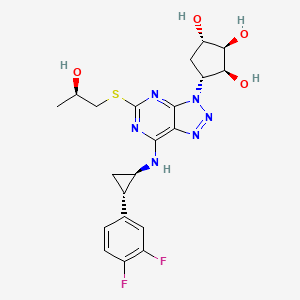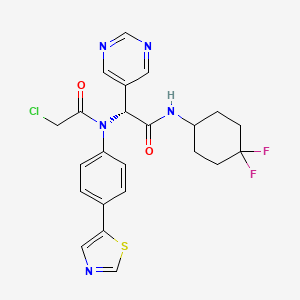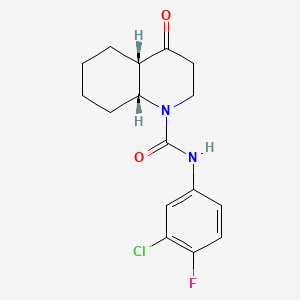
Hbv-IN-20
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hbv-IN-20 is a novel compound designed to inhibit the replication of the hepatitis B virus. This compound has shown promise in preclinical studies for its ability to reduce viral load and improve liver function in infected individuals. Hepatitis B is a significant global health issue, and the development of effective treatments like this compound is crucial for managing and potentially eradicating the disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-20 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents under controlled conditions to form the basic skeleton of the compound.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase efficiency and reduce costs. Quality control measures are essential to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Hbv-IN-20 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
科学的研究の応用
Hbv-IN-20 has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B and other viral infections.
Industry: Potentially used in the development of antiviral drugs and diagnostic tools.
作用機序
Hbv-IN-20 exerts its effects by targeting specific molecular pathways involved in the replication of the hepatitis B virus. The compound binds to viral proteins, inhibiting their function and preventing the virus from replicating. This leads to a reduction in viral load and an improvement in liver function. The exact molecular targets and pathways involved are still under investigation, but early studies suggest that this compound interferes with the viral polymerase and other essential enzymes.
類似化合物との比較
Hbv-IN-20 is unique compared to other similar compounds due to its specific mechanism of action and higher potency. Similar compounds include:
Lamivudine: A nucleoside reverse transcriptase inhibitor used to treat hepatitis B.
Entecavir: Another nucleoside analog with a similar mechanism of action but different chemical structure.
Tenofovir: A nucleotide analog that inhibits viral replication by targeting the viral polymerase.
This compound stands out due to its novel structure and potentially higher efficacy in reducing viral load and improving liver function.
特性
分子式 |
C16H18ClFN2O2 |
|---|---|
分子量 |
324.78 g/mol |
IUPAC名 |
(4aS,8aR)-N-(3-chloro-4-fluorophenyl)-4-oxo-2,3,4a,5,6,7,8,8a-octahydroquinoline-1-carboxamide |
InChI |
InChI=1S/C16H18ClFN2O2/c17-12-9-10(5-6-13(12)18)19-16(22)20-8-7-15(21)11-3-1-2-4-14(11)20/h5-6,9,11,14H,1-4,7-8H2,(H,19,22)/t11-,14+/m0/s1 |
InChIキー |
NSLUVRSONLNMJW-SMDDNHRTSA-N |
異性体SMILES |
C1CC[C@@H]2[C@H](C1)C(=O)CCN2C(=O)NC3=CC(=C(C=C3)F)Cl |
正規SMILES |
C1CCC2C(C1)C(=O)CCN2C(=O)NC3=CC(=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


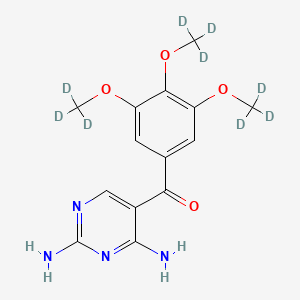
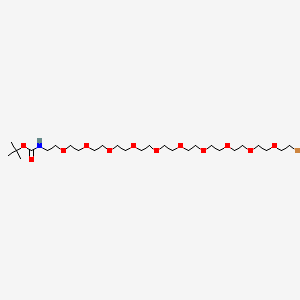
![(E)-3-[4-[3-(1-adamantyl)-4-[1-(hydroxyamino)-1-oxopropan-2-yl]oxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B15143303.png)
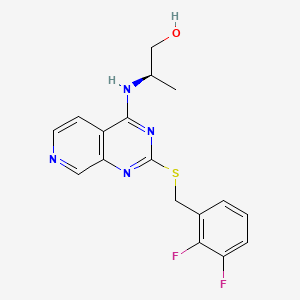
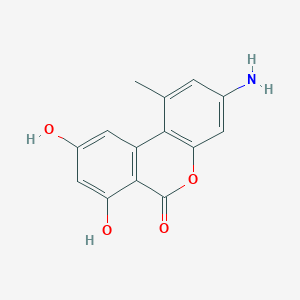
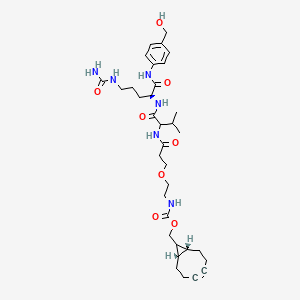
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B15143326.png)
